1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine
Description
1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a benzene-1,4-diamine structure
Properties
IUPAC Name |
4-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)19-12-7-5-11(6-8-12)18-10-3-1-9(17)2-4-10/h1-8,18H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWBCJNWNHXWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with benzene-1,4-diamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature to yield the desired product in good yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Derivatives with different substituents replacing the trifluoromethoxy group.
Scientific Research Applications
1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as soluble epoxide hydrolase, inhibiting their activity and thereby modulating biological processes.
Pathways Involved: By inhibiting soluble epoxide hydrolase, the compound can affect pathways related to inflammation, blood pressure regulation, and other physiological functions.
Comparison with Similar Compounds
1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of the trifluoromethoxy group imparts unique electronic properties to the compound, making it more lipophilic and enhancing its ability to interact with biological targets.
- Its dual functionality as both a diamine and a trifluoromethoxy-substituted aromatic compound provides versatility in chemical synthesis and potential applications .
Biological Activity
1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine, also known by its CAS number 1152561-57-3, is an organic compound notable for its structural features, including a trifluoromethoxy group and a benzene-1,4-diamine moiety. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in various pathophysiological processes.
Target of Action
The primary target of this compound is the enzyme soluble epoxide hydrolase (sEH). Inhibition of sEH is associated with therapeutic effects in conditions such as hypertension, inflammation, and certain cancers. The compound's structure suggests that it may interact with sEH through hydrogen bonding and other non-covalent interactions, similar to other known sEH inhibitors.
Mode of Action
By inhibiting sEH, this compound could potentially increase the levels of epoxyeicosatrienoic acids (EETs), which are known for their anti-inflammatory and vasodilatory properties. Elevated EET levels can lead to improved vascular function and reduced inflammation, making this compound a candidate for further therapeutic exploration.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. The increase in EET levels due to sEH inhibition can mitigate inflammatory responses in various models. This has been supported by studies showing that sEH inhibitors can reduce markers of inflammation in animal models of disease .
Study on sEH Inhibition
In a study examining various sEH inhibitors, this compound was evaluated alongside other compounds for its efficacy in modulating EET levels. The results indicated that this compound effectively inhibited sEH activity in vitro, leading to a significant increase in EET concentrations compared to controls. This finding supports its potential use in therapeutic applications targeting cardiovascular diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Inhibits sEH; anti-inflammatory | Promising therapeutic candidate |
| Other sEH Inhibitors | Varies | Varies | Established efficacy in reducing hypertension and inflammation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
